PF-3774076 vs. Ro 115-1240: Comparable Selectivity, Divergent Functional Outcomes
PF-3774076 demonstrates a binding selectivity profile for the α1A-adrenoceptor that is quantitatively similar to that of the comparator partial agonist Ro 115-1240 (dabuzalgron) [1]. In radioligand-binding assays, PF-3774076 shows 35- to 89-fold selectivity for the human α1A subtype over α1B and α1D subtypes, a profile the primary source describes as 'similar' to Ro 115-1240 [1]. This establishes PF-3774076 as a validated tool for in vitro studies of α1A-AR pharmacology with a selectivity profile benchmarked against a known clinical candidate.
| Evidence Dimension | Receptor subtype binding selectivity (Fold-selectivity for α1A over α1B/α1D) |
|---|---|
| Target Compound Data | 35- to 89-fold selectivity for human α1A over α1B and α1D |
| Comparator Or Baseline | Ro 115-1240 (dabuzalgron); described as having a 'similar binding profile' |
| Quantified Difference | Comparable selectivity profile; not differentiated by this parameter |
| Conditions | Radioligand-binding assays on human cloned receptors |
Why This Matters
This data positions PF-3774076 as a research tool with α1A selectivity that is validated against a known clinical candidate, enabling confident use in receptor pharmacology studies.
- [1] Conlon K, Christy C, Westbrook S, Whitlock G, Roberts L, Stobie A, et al. Pharmacological properties of 2-((R-5-chloro-4-methoxymethylindan-1-yl)-1H-imidazole (PF-3774076), a novel and selective alpha1A-adrenergic partial agonist, in in vitro and in vivo models of urethral function. J Pharmacol Exp Ther. 2009;330(3):892-901. View Source
